![molecular formula C9H7BrN4O2 B2565832 2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 929339-34-4](/img/structure/B2565832.png)
2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid
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Description
2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid, also known as 5-bromo-3-pyridyl-1H-1,2,4-triazole-5-acetic acid (5-Br-PTAA), is an organic compound that is widely used in scientific research. It is a useful tool for studying biochemical and physiological processes, as well as for developing new drugs. 5-Br-PTAA is a brominated derivative of the parent compound 1H-1,2,4-triazole-5-acetic acid (PTAA). The presence of the bromine atom in the molecule increases its lipophilicity and enhances its ability to penetrate biological membranes. This makes 5-Br-PTAA a valuable compound for studying a variety of biological processes.
Scientific Research Applications
- Multidentate ligands containing tethered pyridyl groups are commonly used to mimic the coordination motifs found in bioinorganic metalloenzymes. These ligands play a crucial role in supporting transition metal ions. The compound could serve as a ligand for metal ions, potentially aiding in the development of biomimetic catalysts or enzyme models .
- The compound’s bromine-substituted pyridine ring can participate in cross-coupling reactions. Researchers have used it as a reactant for the preparation of thienylpyridyl garlands and meso-substituted ABCD-type porphyrins. These applications highlight its versatility in organic synthesis .
- Indole derivatives, including those with pyridine moieties, have attracted attention due to their diverse biological activities. While not directly related to the compound, indole-3-acetic acid (a plant hormone derived from tryptophan) serves as an example. Researchers have explored indole derivatives for potential anti-HIV-1 activity .
Bioinorganic Chemistry and Metalloenzymes
Organic Synthesis and Cross-Coupling Reactions
Anti-HIV-1 Drug Development
properties
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O2/c10-6-1-5(3-11-4-6)9-12-7(13-14-9)2-8(15)16/h1,3-4H,2H2,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCHWNAETQCKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNC(=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid |
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